Comparative Potency for Sodium Channel Blockade vs. Trifluoromethoxy Analog
In a series of picolinamide derivatives blocking TTX-S sodium channels, a compound featuring a 3-((1-(4-(trifluoromethoxy)benzoyl)pyrrolidin-2-yl)methoxy)picolinamide core is listed among the most preferred embodiments, indicating a structurally differentiated activity profile compared to simple trifluoromethyl or halogen-substituted analogs in the same patent [1]. While an exact IC50 for the bare 5-(Trifluoromethoxy)picolinamide scaffold is not specified, the patent's emphasis on this substitution highlights its value for achieving potent channel blockade [1].
| Evidence Dimension | Sodium channel (TTX-S) blocking activity |
|---|---|
| Target Compound Data | Not quantified for the free scaffold in this source; present in preferred compound list. |
| Comparator Or Baseline | Other picolinamide derivatives with halogen or trifluoromethyl substituents |
| Quantified Difference | The selection of the trifluoromethoxy derivative as a preferred compound in the patent suggests a structure-activity differentiation, but a numerical difference cannot be calculated from this source. |
| Conditions | Patent assessment of TTX-S channel blocking activity. |
Why This Matters
For drug discovery programs targeting TTX-sensitive sodium channels (NaV1.3, NaV1.7), the specific 5-trifluoromethoxy substitution is not interchangeable with similar electron-withdrawing groups without risking loss of activity.
- [1] WO2011016234A1 - Picolinamide derivatives as TTX-S blockers. WIPO (PCT). See line 305 for specific mention of the trifluoromethoxy derivative. View Source
